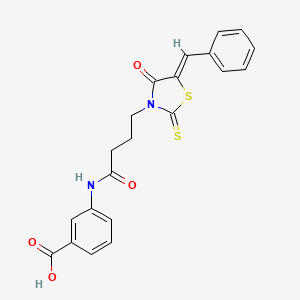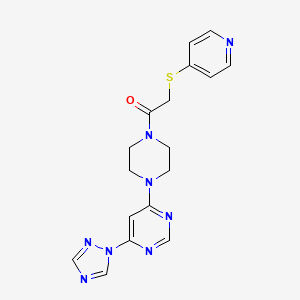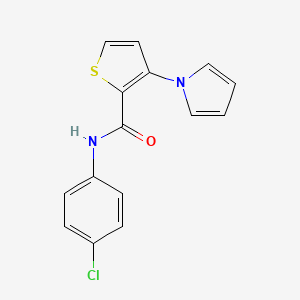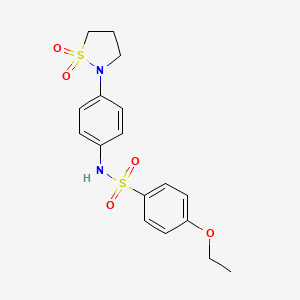![molecular formula C16H15N3OS2 B2990316 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide CAS No. 1021078-79-4](/img/structure/B2990316.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide, commonly known as DMTP, is a synthetic compound that has gained significant attention in the field of scientific research. DMTP is an organic molecule that belongs to the class of thiazolopyridine derivatives. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide serves as a precursor or structural motif in the synthesis of diverse heterocyclic compounds. Researchers have developed methodologies to incorporate this molecule into complex structures, aiming to explore its utility in creating new chemical entities with potential therapeutic applications. These synthetic endeavors often lead to the discovery of compounds with novel biological activities, expanding the chemical space for drug discovery.
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potential of compounds derived from or related to N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide. These compounds exhibit significant inhibitory activities against a range of bacterial and fungal species, indicating their potential as lead compounds for the development of new antimicrobial agents. This aspect of research is crucial in the context of rising antibiotic resistance, highlighting the need for novel antimicrobial compounds with unique mechanisms of action.
Anticancer Activities
Research has also focused on evaluating the anticancer activities of derivatives of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide. Some derivatives have shown promising in vitro anticancer activities against various human cancer cell lines, suggesting their potential in cancer therapy. The study of these compounds' mechanisms of action and their interactions with biological targets can provide valuable insights into their anticancer properties and contribute to the development of new cancer treatments.
Fluorescence and Biological Activities
The fluorescence properties of certain derivatives have been investigated, revealing their potential applications in biological imaging and diagnostics. Compounds with remarkable fluorescence properties can serve as probes for imaging studies, aiding in the visualization of biological processes at the molecular level. Additionally, the evaluation of these compounds' biological activities further underscores their potential in therapeutic applications.
Mechanistic Studies and Biological Evaluation
Mechanistic studies and biological evaluations are integral parts of research on N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide derivatives. Understanding the molecular basis of their biological activities can guide the optimization of their pharmacological properties. This research avenue aims to elucidate the interactions between these compounds and their biological targets, providing a foundation for the rational design of more effective and selective therapeutic agents.
For detailed information and to explore more about the specific applications and research findings related to N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide, consider reviewing the following references:
- (Abdel‐Aziz et al., 2008)
- (Borzilleri et al., 2006)
- (Hebishy et al., 2020)
Propriétés
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-9-8-10(2)17-14-13(9)22-16(18-14)19-15(20)11-6-4-5-7-12(11)21-3/h4-8H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOONKCCTOWEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2990233.png)


![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)
![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)

![1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2990246.png)
![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)
![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)